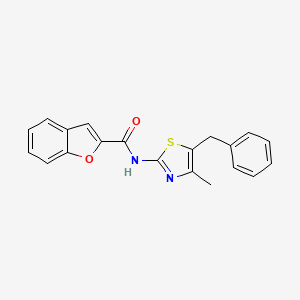

(Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

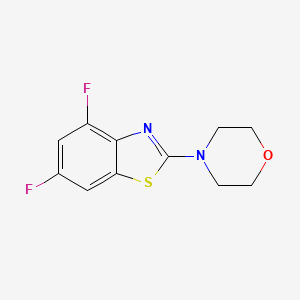

The compound is a thiazolidine derivative, which is a class of compounds that contain a five-membered C3NS ring. Thiazolidines are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The compound contains a thiazolidine ring, a benzylidene moiety, and a butanamido group. The presence of these functional groups suggests that the compound might exhibit interesting chemical and biological properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thiazolidine derivatives are known to undergo various chemical reactions, including ring-opening reactions, depending on the conditions .Wissenschaftliche Forschungsanwendungen

Tyrosinase Inhibition and Skin-Whitening Properties

(Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate: has demonstrated potent tyrosinase inhibition, making it a promising candidate for skin-whitening applications . Here’s why:

- Tyrosinase Inhibition : Tyrosinase is a key enzyme involved in melanin synthesis. Excessive melanin production can lead to hyperpigmentation, age spots, and melasma. MHY773 (the compound’s alternative name) effectively inhibits tyrosinase activity, reducing melanin production .

- Mechanism : MHY773 interacts with the active site of tyrosinase, inhibiting both monophenolase and diphenolase activities. It outperforms kojic acid, a common tyrosinase inhibitor .

- Cosmetic and Pharmacological Potential : MHY773 holds promise as a skin-whitening agent for cosmetic and pharmacological formulations. Its ability to attenuate melanin production makes it valuable for addressing hyperpigmentation .

Antioxidant and Neuroprotective Effects

The compound’s structural features suggest potential applications in neuroprotection and oxidative stress management:

- Zingerone Analogy : MHY773 shares structural similarities with zingerone (4-(4’-hydroxy-3’-methoxyphenyl)-2-butanone), which exhibits antioxidant properties . Zingerone has been investigated for its neuroprotective effects against oxidative damage.

- Parkinson’s Disease : Superoxide radicals (·O^-2) and hydroxyl radicals (·OH) play a role in Parkinson’s disease pathogenesis. Antioxidants like zingerone may help prevent disease progression .

Synthetic Chemistry and Educational Applications

MHY773’s synthesis involves interesting chemistry, making it suitable for educational purposes:

- Crossed-Aldol Condensation : MHY773 can be synthesized via crossed-aldol condensation. The reaction between 4-hydroxybenzaldehyde and acetone yields an intermediate, which is then hydrogenated to form MHY773 .

- Laboratory Demonstrations : The preparation of MHY773 analogs (such as rheosmin and zingerone) can serve as an engaging experiment in introductory organic chemistry labs .

Wirkmechanismus

Target of Action

The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the synthesis of melanin . The compound has been shown to exhibit potent inhibitory activity against tyrosinase .

Mode of Action

The compound interacts with the active site of tyrosinase, inhibiting its activity . This interaction results in the suppression of melanin production, as tyrosinase is a key enzyme in the melanogenesis pathway .

Biochemical Pathways

The compound affects the melanogenesis pathway, which is responsible for the production of melanin . Melanin is synthesized by melanocytes in the innermost layer of the epidermis and its synthesis is stimulated by various molecules and conditions . By inhibiting tyrosinase, the compound suppresses melanin production, thereby affecting the melanogenesis pathway .

Pharmacokinetics

Thiazolidine derivatives, to which this compound belongs, have been reported to show varied biological properties, suggesting they may have favorable pharmacokinetic profiles .

Result of Action

The primary result of the compound’s action is the suppression of melanin production . This is achieved through the inhibition of tyrosinase activity . As a result, the compound may have potential applications in the development of effective pharmacological and cosmetic agents for skin-whitening .

Action Environment

The environment can influence the action, efficacy, and stability of the compound. Factors such as UV light can increase melanogenesis substantially via tyrosinase activation . Therefore, the compound’s efficacy in inhibiting tyrosinase and suppressing melanin production may be influenced by environmental factors such as exposure to UV light.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

butyl 4-[4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O5S2/c1-3-4-15-33-25(31)19-10-12-20(13-11-19)27-23(29)9-6-14-28-24(30)22(35-26(28)34)17-18-7-5-8-21(16-18)32-2/h5,7-8,10-13,16-17H,3-4,6,9,14-15H2,1-2H3,(H,27,29)/b22-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAXGHNMOQUFSX-XLNRJJMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2417181.png)

![N-(4-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2417184.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2417195.png)

![3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2417197.png)

![2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide](/img/structure/B2417198.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B2417200.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2417201.png)

![2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/no-structure.png)